
1,5,9-シクロドデカテリエン
概要
説明
1,5,9-CYCLODODECATRIENE: is a cyclic triene with the molecular formula C₁₂H₁₈. It is one of the four isomers of 1,5,9-cyclododecatriene, characterized by its unique structure where all double bonds are in the trans configuration. This compound is a colorless liquid with a typical terpene-like odor and has significant applications in various industrial processes .
科学的研究の応用
1,5,9-CYCLODODECATRIENE has diverse applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用機序
Target of Action
The primary target of 1,5,9-Cyclododecatriene is the process of cyclotrimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .
Mode of Action
1,5,9-Cyclododecatriene interacts with its targets through a process known as selective trimerization of butadiene . This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-Cyclododecatriene .
Biochemical Pathways
The biochemical pathway affected by 1,5,9-Cyclododecatriene is the trimerization of butadiene . The downstream effects of this pathway include the formation of eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons .
Pharmacokinetics
It’s known that 1,5,9-cyclododecatriene may react exothermically with reducing agents to release hydrogen gas .
Result of Action
The molecular and cellular effects of 1,5,9-Cyclododecatriene’s action result in the formation of various byproducts, including eleven tricyclic C12H20 and one tetracyclic C12H18 hydrocarbons . These byproducts contribute to a better understanding of the mechanism of this centrally important reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,5,9-Cyclododecatriene. For instance, it may react vigorously with strong oxidizing agents . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .
生化学分析
Biochemical Properties
It is known that all of its isomers behave like typical olefins . They tend to form complexes with transition metals, particularly the all-trans and cis,trans,trans isomers . They also undergo transannular reactions and isomerization .
Molecular Mechanism
It is known that the trans, trans, cis-isomer is obtained by cyclotrimerization of butadiene catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst
準備方法
Synthetic Routes and Reaction Conditions: 1,5,9-CYCLODODECATRIENE is primarily synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminium co-catalyst. The reaction typically occurs at temperatures ranging from 50°C to 150°C .
Industrial Production Methods: In industrial settings, the production of 1,5,9-CYCLODODECATRIENE involves the use of nickel- and chromium-catalyzed trimerization reactions. These methods yield the desired product with a high efficiency, often greater than 80%. The principal side products are dimers and oligomers of butadiene .
化学反応の分析
Types of Reactions: 1,5,9-CYCLODODECATRIENE undergoes various chemical reactions, including:
Reduction: It can be reduced to form cyclododecane.
Substitution: Bromination of 1,5,9-CYCLODODECATRIENE results in the formation of various brominated products.
Common Reagents and Conditions:
Oxidation: Boric acid and air at elevated temperatures.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Bromine under controlled conditions.
Major Products:
Oxidation: Dodecanedioic acid.
Reduction: Cyclododecane.
Substitution: Brominated cyclododecatriene derivatives.
類似化合物との比較
- cis,trans,trans-1,5,9-Cyclododecatriene
- cis,cis,trans-1,5,9-Cyclododecatriene
- all-cis-1,5,9-Cyclododecatriene
Comparison: 1,5,9-CYCLODODECATRIENE is unique due to its all-trans configuration, which imparts distinct chemical properties and reactivity compared to its isomers. For instance, the all-trans isomer tends to form more stable complexes with transition metals and exhibits different reactivity patterns in chemical reactions .
特性
CAS番号 |
676-22-2 |
|---|---|
分子式 |
C12H18 |
分子量 |
162.27 g/mol |
IUPAC名 |
(5E,9E)-cyclododeca-1,5,9-triene |
InChI |
InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8? |
InChIキー |
ZOLLIQAKMYWTBR-MBKAWSJDSA-N |
SMILES |
C1CC=CCCC=CCCC=C1 |
異性体SMILES |
C1C=CCC/C=C/CC/C=C/C1 |
正規SMILES |
C1CC=CCCC=CCCC=C1 |
沸点 |
447.8 °F at 760 mmHg (USCG, 1999) 240 °C at 101.3 kPa |
Color/Form |
Colorless Liquid |
密度 |
0.8925 (USCG, 1999) - Less dense than water; will float 0.89 at 20 °C/20 °C Density: 0.84 g/cu cm at 100 °C |
引火点 |
160 °F (USCG, 1999) 71 °C 88 °C closed cup |
melting_point |
-0.4 °F (USCG, 1999) -17 °C |
物理的記述 |
1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals. Colorless liquid; [CAMEO] Very faintly yellow clear liquid; [MSDSonline] |
ピクトグラム |
Corrosive |
蒸気圧 |
0.08 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,5,9-cyclododecatriene?
A1: 1,5,9-Cyclododecatriene has the molecular formula C12H18 and a molecular weight of 162.27 g/mol.
Q2: What are the different isomers of 1,5,9-cyclododecatriene, and how do their properties differ?
A2: 1,5,9-Cyclododecatriene exists as several isomers, with the most common being cis,trans,trans-1,5,9-cyclododecatriene (ctt-CDT) and trans,trans,trans-1,5,9-cyclododecatriene (ttt-CDT). These isomers differ in the spatial arrangement of their double bonds, which influences their reactivity and coordination behavior with metal catalysts. [, , ]
Q3: How can spectroscopic techniques be used to characterize 1,5,9-cyclododecatriene?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-2D-INADEQUATE NMR, is a powerful technique for determining the structure and conformation of 1,5,9-cyclododecatriene isomers. Infrared (IR) spectroscopy can identify the presence of functional groups, such as double bonds, within the molecule. [, ]
Q4: How is 1,5,9-cyclododecatriene synthesized industrially?
A5: 1,5,9-Cyclododecatriene is commercially produced via the selective trimerization of butadiene using catalysts like titanium tetrachloride (TiCl4) and ethylaluminum sesquichloride. [, ]
Q5: What byproducts can form during the industrial synthesis of 1,5,9-cyclododecatriene?
A6: The trimerization of butadiene can lead to various tricyclic C12H20 and tetracyclic C12H18 hydrocarbons as byproducts. Some of these byproducts were previously unknown and were identified using advanced techniques like 13C-2D-INADEQUATE NMR. []
Q6: What role does 1,5,9-cyclododecatriene play in polymerization reactions?
A7: 1,5,9-Cyclododecatriene can act as a monomer in ring-opening metathesis polymerization (ROMP) reactions, leading to the formation of polybutadiene. It can also serve as a chain-transfer agent in the synthesis of alkene macromonomers. [, , ]
Q7: How do different catalysts influence the polymerization of 1,5,9-cyclododecatriene?
A8: The choice of catalyst significantly impacts the polymerization process. For instance, using tungsten-based catalysts results in the formation of polymers with different cis/ trans ratios compared to molybdenum-based catalysts. Additionally, N-heterocyclic carbene (NHC)-substituted Grubbs catalysts can lead to 3,4-polybutadiene formation through CDT polymerization. [, ]
Q8: How can 1,5,9-cyclododecatriene be utilized in organic synthesis?
A9: 1,5,9-Cyclododecatriene is a valuable starting material for synthesizing various medium and large ring compounds. It serves as a precursor for producing cyclododecanone, a key ingredient in fragrances and polymers. [, , ]
Q9: Can 1,5,9-cyclododecatriene be used in selective hydrogenation reactions?
A10: Yes, 1,5,9-cyclododecatriene can be selectively hydrogenated to cyclododecene, a valuable intermediate for various chemical syntheses. The selectivity of this reaction can be influenced by factors like the catalyst used, hydrogen pressure, and reactor design. [, , ]
Q10: Have computational methods been used to study 1,5,9-cyclododecatriene?
A11: Yes, computational methods, such as ab initio calculations, have been used to predict the NMR spectra of 1,5,9-cyclododecatriene and its derivatives, aiding in the identification and structural characterization of these compounds. []
Q11: What is the environmental fate of 1,5,9-cyclododecatriene?
A12: While 1,5,9-cyclododecatriene itself is not heavily studied for environmental impact, its derivative, hexabromocyclododecane (HBCD), is a known environmental pollutant. Research indicates that microorganisms like Dehalococcoides mccartyi can biotransform HBCD, leading to the formation of 1,5,9-cyclododecatriene through sequential debromination. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



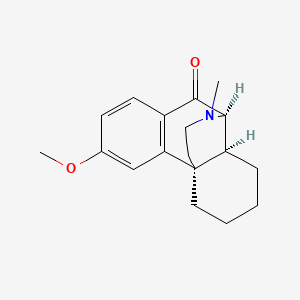


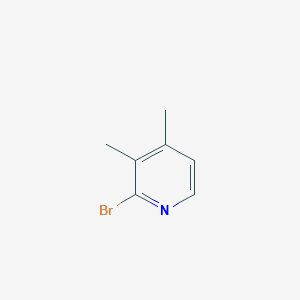
![2-Chloropyrido[2,3-b]pyrazine](/img/structure/B1592096.png)
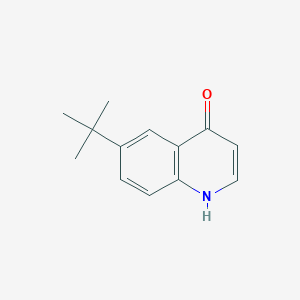

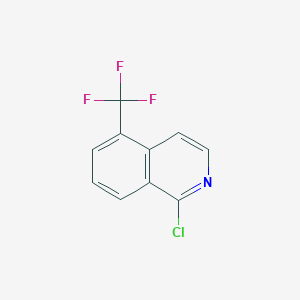
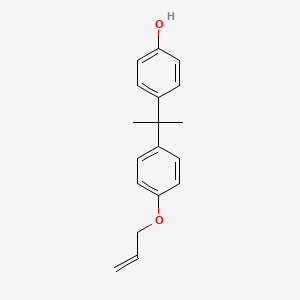
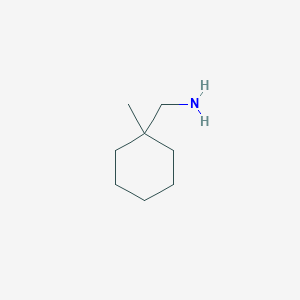
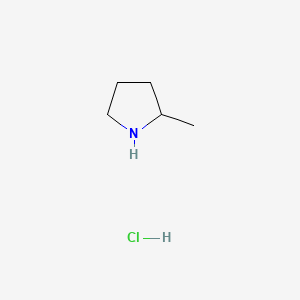

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B1592106.png)
